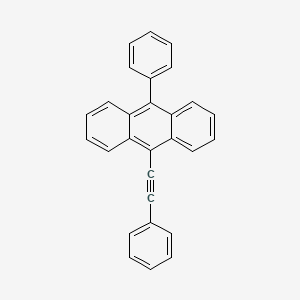

9-Phenyl-10-(phenylethynyl)anthracene

Description

9-Phenyl-10-(phenylethynyl)anthracene (PPEA) is an anthracene derivative substituted at the 9th and 10th positions with a phenyl group and a phenylethynyl group, respectively. This structural arrangement combines the planar aromaticity of anthracene with the extended π-conjugation introduced by the phenylethynyl moiety. PPEA is synthesized via cross-coupling reactions, such as Sonogashira coupling, which links the ethynyl group to the anthracene core . Its crystalline structure has been characterized using X-ray diffraction, revealing solvent-dependent packing modes (e.g., α-phase with n-hexane) . PPEA exhibits dual-mode chemiluminescence (CL) in its endoperoxide form (PPEA-O₂) under thermal activation, with emission properties influenced by solvent desorption kinetics in the solid state .

Properties

IUPAC Name |

9-phenyl-10-(2-phenylethynyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-25-23-15-7-9-17-26(23)28(22-13-5-2-6-14-22)27-18-10-8-16-24(25)27/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRDYTIJRGATPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The foundational method for synthesizing bis(phenylethynyl)anthracene derivatives involves a two-step process: (1) formation of a lithium phenylethynyl intermediate and (2) its reaction with anthraquinone derivatives. For 9-phenyl-10-(phenylethynyl)anthracene, this approach can be adapted by substituting 9-anthraquinone with a phenyl-functionalized precursor.

In the first step, phenylacetylene reacts with lithium amide in dioxane under reflux to form the lithium salt of phenylethynyl. This intermediate subsequently reacts with 9-phenylanthraquinone in a mixed solvent system (dioxane and N,N-dimethylformamide) at 50°C, yielding the dihydrodiol intermediate. The second step employs stannous chloride dihydrate in aqueous acetic acid to reduce this intermediate, culminating in the target compound.

Optimization of Reaction Conditions

The patent literature emphasizes critical parameters for maximizing yield:

-

Temperature control : Maintaining the reaction below 50°C prevents side reactions.

-

Solvent system : A 1:1 ratio of dioxane to N,N-dimethylformamide enhances solubility of the anthraquinone derivative.

-

Stoichiometry : A 10% excess of phenylacetylene ensures complete conversion of the anthraquinone.

A representative synthesis from the patent achieved a 71.1% overall yield for a chloro-substituted analog, suggesting comparable efficiency for the phenyl variant.

Modern Sonogashira Coupling: A Copper-Free Protocol

Catalytic System and Substrate Scope

Recent advancements in cross-coupling chemistry have enabled the synthesis of 9,10-bis(phenylethynyl)anthracene derivatives via a room-temperature, copper-free Sonogashira reaction. This method employs a palladium catalyst (Pd(CH₃CN)₂Cl₂) paired with cataCXium A as a ligand and cesium carbonate as a base.

For this compound, the protocol can be modified by using 9-bromo-10-phenylanthracene as the substrate. Reaction with phenylacetylene (1.5 equivalents per halide) in dimethylformamide at 25°C for 24 hours affords the product in yields exceeding 90%.

Advantages Over Traditional Methods

-

Elimination of copper co-catalysts : Reduces side reactions and simplifies purification.

-

Ambient conditions : Energy-efficient compared to thermal methods.

-

Broad functional group tolerance : Accommodates electron-withdrawing and donating substituents.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Catalyst System | Yield | Temperature | Reference |

|---|---|---|---|---|

| Lithium amide-mediated | Stannous chloride | 71.1% | 50°C | |

| Sonogashira coupling | Pd/cataCXium A/Cs₂CO₃ | 94% | 25°C |

The Sonogashira method surpasses traditional approaches in yield and operational simplicity. However, the lithium amide route remains advantageous for substrates sensitive to palladium catalysis.

Purity and Characterization

This compound synthesized via these methods exhibits a melting point of 206–207°C and a density of 1.21 g/cm³. UV-vis spectroscopy in cyclohexane reveals an absorption maximum at 270 nm (ε = 87,000 M⁻¹cm⁻¹), consistent with its extended π-conjugation.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-10-(phenylethynyl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Photophysical Properties and Applications

Fluorescence and Upconversion:

The compound is characterized by a high fluorescence quantum yield, which is critical for applications in organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion (TTA-UC). Research indicates that 9-Phenyl-10-(phenylethynyl)anthracene can serve as an efficient annihilator in TTA-UC systems. For example, studies have shown that derivatives of this compound can achieve upconversion quantum yields that exceed those of traditional benchmarks like 9,10-diphenylanthracene .

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | High (exact value varies by study) |

| Absorption Spectrum | UV/Vis range |

| Emission Spectrum | Visible range |

Organic Electronics

OLEDs:

Due to its favorable electronic properties, this compound is explored for use in OLEDs. The compound's ability to emit light efficiently makes it suitable for blue-emitting materials . The substitution at the 9 and 10 positions of the anthracene backbone allows for tuning of its optical properties, which is essential for optimizing device performance .

Biological Applications

Fluorescent Probes:

The compound's high fluorescence quantum yield enables its use as a fluorochrome in biological imaging and sensing applications. Its interactions with biological macromolecules have been studied, revealing potential uses in drug delivery systems and as diagnostic tools. For instance, the ability to form dimers and trimers in polar solvents contributes to unique triplet excited state formations that are advantageous in biological assays.

Case Study: Biological Imaging

In a study investigating the interactions of this compound with proteins, researchers found that the compound could effectively label specific biomolecules, providing insights into cellular processes through fluorescence microscopy.

Chemical Reactivity

Electrophilic Substitution:

The compound undergoes typical electrophilic substitution reactions due to the electron-rich nature of its phenyl groups. This reactivity allows for further functionalization, which can be tailored for specific applications in materials science and organic synthesis. Notably, it can participate in coupling reactions such as the Sonogashira coupling, facilitating the introduction of additional substituents on the aromatic rings.

Mechanism of Action

The mechanism of action of 9-Phenyl-10-(phenylethynyl)anthracene is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to its polycyclic aromatic hydrocarbon system. Upon excitation, the molecule undergoes electronic transitions that result in the emission of light. The presence of phenyl and phenylethynyl groups influences the electronic structure, enhancing the fluorescence quantum yield .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Parameters

*Estimated based on analogous derivatives .

- Conjugation Effects : The phenylethynyl group in PPEA extends π-conjugation compared to DPA, leading to a red-shifted absorption spectrum (λₐᵦₛ ~ 420 nm) relative to DPA (λₐᵦₛ ~ 390 nm) . BPEA, with two phenylethynyl groups, exhibits the longest conjugation (λₐᵦₛ ~ 450 nm) .

- Electrochemical Properties : BPEA’s lower HOMO (-5.1 eV) and LUMO (-2.0 eV) levels compared to PPEA and DPA reflect enhanced electron delocalization, making it suitable for charge transport in optoelectronic devices .

Photophysical and Thermal Properties

Table 2: Photophysical and Thermal Data

*Values extrapolated from related derivatives .

- Fluorescence Efficiency: DPA’s high ΦF (~0.9) arises from its rigid, planar structure, which minimizes non-radiative decay. PPEA’s moderate ΦF (0.75) reflects partial quenching due to torsional disorder from the ethynyl group, while BPEA’s lower ΦF (0.20–0.44) stems from aggregation-induced quenching .

- Thermal Stability : BPEA exhibits superior thermal stability (Td = 484°C) compared to PPEA (350°C) and DPA (300°C), attributed to the robust ethynyl linkages .

Chemiluminescence vs. Singlet Fission

- PPEA : In its endoperoxide form (PPEA-O₂), it shows crystalline-state CL with solvent-dependent kinetics. The α-phase structure emits at 520 nm (green) and 620 nm (red) upon heating, leveraging solid-state confinement effects .

- BPEA : Excels in singlet fission (SF), converting one singlet exciton (2.40 eV) into two triplet excitons (1.11 eV each) with ~200% efficiency in thin films, a critical feature for enhancing solar cell efficiency . DPA and PPEA lack significant SF activity due to higher singlet-triplet energy gaps .

Charge Transport and Mobility

- BPEA derivatives like 2,6-diphenyl-BPEA demonstrate enhanced field-effect mobility (10⁻³ cm²/Vs) compared to unmodified BPEA, highlighting the impact of substituent position on charge transport . PPEA’s mobility remains understudied but is hypothesized to be intermediate between DPA and BPEA.

Challenges and Limitations

- Torsional Dynamics : PPEA and BPEA exhibit torsional disorder in the ground state, leading to spectral broadening. Planarization in the excited state improves emission coherence but complicates device integration .

- Triplet-Triplet Annihilation (TTA) : BPEA’s low upconversion efficiency (1.6%) compared to DPA (15.2%) limits its use in TTA-based applications, likely due to mismatched triplet energy levels .

Biological Activity

9-Phenyl-10-(phenylethynyl)anthracene is a polycyclic aromatic hydrocarbon notable for its unique structure comprising an anthracene backbone with phenyl and phenylethynyl substituents. This compound has garnered attention due to its high fluorescence quantum yield and excellent photophysical properties, making it significant in various applications including organic electronics, photonics, and biological imaging.

The chemical formula of this compound is . Its reactivity primarily involves electrophilic substitution reactions typical of aromatic compounds, as well as coupling reactions such as the Sonogashira coupling, which facilitates the introduction of additional substituents on the aromatic rings. Several synthesis methods have been developed, emphasizing its versatility in chemical modifications for specific applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in fluorescence-based assays. Its ability to act as a fluorochrome makes it useful in biological imaging and sensing applications. Studies have explored its interactions with biological macromolecules, suggesting potential applications in drug delivery systems or as diagnostic tools.

Case Studies

- Fluorescence Imaging : The compound has been utilized in cellular imaging due to its strong fluorescence properties. It allows for real-time observation of cellular processes, enhancing our understanding of biological mechanisms.

- Drug Delivery Systems : Investigations into its interactions with various biomolecules have shown promise for this compound in targeted drug delivery applications, where precise localization within tissues is crucial.

- Photophysical Behavior : Studies have demonstrated that this compound can form dimers and trimers in polar solvents, leading to unique triplet excited state formations through charge recombination processes. This behavior is critical for understanding its applications in photonics and materials science .

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9,10-Diphenylanthracene | Polycyclic Aromatic Hydrocarbon | Strong fluorescence but less stability than the target compound |

| 9,10-Bis(phenylethynyl)anthracene | Arylacetylene | Similar structure with different electronic properties |

| 9-Fluorenone | Ketone derivative | Primarily used in organic synthesis; different reactivity |

| 1,4-Diphenylnaphthalene | Polycyclic Aromatic Hydrocarbon | Known for solid-state fluorescence; structurally distinct |

Applications

The unique combination of high fluorescence efficiency and stability of this compound makes it particularly valuable for:

- Organic Electronics : Used in the development of OLEDs for improved efficiency.

- Photovoltaic Cells : Enhances performance in organic solar cells.

- Fluorescent Probes : Serves as a probe for studying cellular processes.

- Material Science : Explored for creating advanced materials with unique optical characteristics.

- Drug Development : Investigated for potential pharmaceutical applications .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.